molecular formula C13H22Cl2N2O B2544922 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1707713-80-1

4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2544922
CAS No.: 1707713-80-1
M. Wt: 293.23
InChI Key: QQZXNBGRHKLHAJ-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds based on the 4-aminopiperidine scaffold, such as this one, are recognized as a novel chemotype of antifungals with remarkable activity . Research indicates that 4-aminopiperidines can inhibit the growth of clinically relevant fungal isolates, including Candida species and Aspergillus species, by targeting essential enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase . The protonated piperidine ring in these molecules is central to their mechanism, as it is thought to imitate the carbocationic high-energy intermediates of the enzymatic conversions . Furthermore, structurally related 1,4,4-trisubstituted piperidines have also demonstrated promising antiviral activity against human coronaviruses, including SARS-CoV-2, and are believed to act as novel non-covalent inhibitors of the viral main protease (Mpro) . The dihydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in biological assays . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-12-4-2-11(3-5-12)10-13(14)6-8-15-9-7-13;;/h2-5,15H,6-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZXNBGRHKLHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by the introduction of an amine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Neuropharmacology : The compound has shown potential in modulating neurotransmitter systems, making it a candidate for the development of treatments for neurological disorders such as depression and anxiety. Its ability to interact with dopamine receptors suggests possible applications in managing schizophrenia and other psychotic disorders.
    • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit antimicrobial properties. Studies have demonstrated that compounds structurally similar to 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Biological Research
    • Cellular Studies : The compound is utilized in cellular assays to investigate its effects on cell signaling pathways. For instance, studies have shown that it can influence apoptosis in cancer cells, suggesting a role in cancer therapeutics .
    • Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have revealed its potential in treating conditions like Alzheimer's disease by targeting acetylcholinesterase activity .
  • Pharmaceutical Development
    • Lead Compound Exploration : As a lead compound, 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride serves as a basis for developing new pharmaceuticals aimed at various therapeutic targets. Its structural features allow for modifications that can enhance biological activity and specificity .

Case Studies and Research Findings

  • A study evaluating the neuropharmacological effects of piperidine derivatives found that modifications to the methoxy group significantly enhanced binding affinity to dopamine receptors, suggesting that similar modifications could optimize the efficacy of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride .
  • Another investigation into antimicrobial properties revealed that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Substituent(s) on Benzyl Molecular Formula Molecular Weight Melting Point (°C) Key Features
4-(4-Methoxybenzyl)piperidin-4-amine diHCl 4-OCH₃ C₁₃H₂₂Cl₂N₂O 297.65* Not reported Methoxy group enhances lipophilicity; potential CNS activity .
4-(4-Chlorobenzyl)piperidin-4-amine diHCl 4-Cl C₁₂H₁₉Cl₃N₂ 297.65 Not reported Chlorine increases electronegativity; may improve target binding .
4-(2-Chlorobenzyl)piperidin-4-amine diHCl 2-Cl C₁₂H₁₉Cl₃N₂ 297.65 Not reported Ortho-substitution may sterically hinder interactions .
N-(4-Fluoro-2-methylbenzyl)-4-piperidinamine diHCl 4-F, 2-CH₃ C₁₄H₂₁Cl₂FN₂ 315.24 Not reported Fluorine improves metabolic stability; methyl group adds steric bulk .
1-(3-Nitrobenzyl)piperidin-4-amine diHCl 3-NO₂ C₁₂H₁₉Cl₂N₃O₂ 316.21 Not reported Nitro group increases electron-withdrawing effects; may reduce stability .

Modifications on the Piperidine Core

Compound Name Core Modification Molecular Formula Key Features
4-Methylpiperidin-4-amine diHCl 4-CH₃ (no benzyl) C₆H₁₆Cl₂N₂ Simpler structure; reduced steric hindrance; lower molecular weight .
DDO-02005 (1-(benzoxazol-2-ylmethyl)-N-(4-methoxybenzyl)piperidin-4-amine diHCl) Additional benzoxazolylmethyl group C₂₂H₂₇Cl₂N₃O₂ Enhanced Kv1.5 inhibition (IC₅₀ = 0.12 μM); higher molecular complexity .
3-Amino-4-(3′,4′-ethylenedioxybenzyloxyimino)piperidine diHCl Oxyimino linkage + ethylenedioxy C₁₄H₂₀Cl₂N₂O₃ Unique oxyimino group may alter pharmacokinetics .

Salt Form and Physicochemical Properties

  • 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride : Dihydrochloride salt improves aqueous solubility compared to free bases. Similar analogs (e.g., DDO-02005) exhibit high melting points (>250°C), suggesting thermal stability .
  • N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride (BD288866): Monohydrochloride form; molecular weight 250.76. Lower chloride content may reduce solubility compared to dihydrochloride .

Biological Activity

4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a para-methoxybenzyl group, which influences its biological activity. The molecular structure can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}Cl2_2N
  • Molecular Weight : 275.20 g/mol

Synthesis

The synthesis of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride generally involves several key steps:

  • Formation of the Piperidine Ring : Starting from piperidine, the para-methoxybenzyl group is introduced via a nucleophilic substitution reaction.
  • Dihydrochloride Salt Formation : The final product is converted to its dihydrochloride salt to enhance solubility and stability.

The biological activity of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It acts as a ligand for:

  • Serotonin Receptors : Modulating serotonin pathways, potentially influencing mood and anxiety disorders.
  • Dopamine Receptors : Affecting dopaminergic signaling, which is crucial in conditions like schizophrenia and Parkinson's disease.

Pharmacological Effects

Research indicates that 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride exhibits significant pharmacological effects, particularly in the following areas:

  • CNS Activity : It has shown promise in modulating neurotransmitter systems, making it a candidate for treating neurological disorders.
  • Antidepressant Properties : Studies suggest that it may enhance serotonin levels, contributing to antidepressant effects.

Comparative Biological Activity

To better understand the unique properties of this compound, it can be compared to similar compounds with varying substituents on the piperidine ring:

Compound NameStructural FeaturesBiological Activity
4-(4-Methoxybenzyl)piperidin-4-amine dihydrochlorideMethoxy group at para positionPotent CNS activity
N-(3-Methoxybenzyl)piperidin-4-amine dihydrochlorideMethoxy group at meta positionDifferent receptor affinities
N-benzylpiperidin-4-amineNo methoxy groupStimulant properties

Case Studies and Research Findings

  • Study on Neurotransmitter Interaction :
    A study evaluated the binding affinity of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride to serotonin and dopamine receptors using radioligand assays. The results indicated a high affinity for both receptor types, suggesting its potential as a therapeutic agent for mood disorders[
  • In Vivo Efficacy :
    In an animal model assessing antidepressant-like behavior, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects[
  • Toxicity Studies :
    Toxicological evaluations showed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated subjects compared to controls[

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperidin-4-amine core via reductive amination or Mannich reactions. For example, acetophenone derivatives can react with formaldehyde and amines under controlled pH (e.g., using HCl) to form substituted piperidines .
  • Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or alkylation. Alkaline conditions (e.g., NaH in DMF) may facilitate this step .
  • Step 3 : Conversion to the dihydrochloride salt by treating the freebase with HCl in a polar solvent (e.g., ethanol/water mixture), followed by crystallization .
  • Critical Parameters : Monitor reaction progress using TLC or LC-MS to avoid over-alkylation or byproduct formation.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
TechniquePurposeExample Conditions
HPLC Purity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient
1H/13C NMR Structural confirmationDMSO-d6 or D2O for hydrochloride salts; δ ~2.5–3.5 ppm (piperidine protons)
Mass Spectrometry Molecular ion verificationESI+ mode; expected [M+H]+ for C13H20Cl2N2O: ~307.1
  • Challenges : Hydrochloride salts may require ion-pair reagents (e.g., TFA) for optimal chromatographic separation .

Q. What stability factors must be controlled during storage and handling?

  • Methodological Answer :

  • Environmental Sensitivity :
  • Light : Store in amber vials to prevent photodegradation of the methoxybenzyl group.
  • Moisture : Use desiccants (e.g., silica gel) to avoid deliquescence of the hydrochloride salt .
  • Temperature : Stability studies suggest storage at –20°C for long-term preservation; avoid freeze-thaw cycles .
  • Decomposition Pathways : Hydrolysis under extreme pH (>10) may cleave the benzyl-piperidine bond. Monitor via pH-adjusted stability assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to receptors like GPCRs or monoamine transporters, leveraging the compound’s piperidine scaffold .
  • SAR Studies : Systematically modify substituents (e.g., replacing methoxy with halogen or nitro groups) and evaluate energy scores. For example, 3-nitrobenzyl analogs show altered cytotoxicity profiles .
  • Validation : Correlate docking scores with in vitro assays (e.g., IC50 measurements) to refine models .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Case Study : Discrepancies in enzyme inhibition (e.g., SSAO vs. MAO) may arise from assay conditions:
  • Variable | Impact | Solution
    Substrate Concentration | Non-linear kinetics at high [S] | Use Michaelis-Menten plots to determine Km/Vmax .
    Salt Form | Dihydrochloride vs. freebase solubility | Normalize activity to molarity and confirm salt dissociation .
  • Cross-Validation : Replicate studies using orthogonal methods (e.g., fluorometric vs. radiometric assays) .

Q. How can advanced spectroscopic techniques elucidate degradation products?

  • Methodological Answer :

  • LC-HRMS : Identify degradants via exact mass (e.g., [M+H]+ shifts indicating hydrolysis or oxidation) .
  • NMR Tracking : Forced degradation under stress (e.g., H2O2 for oxidation) followed by 2D NMR (COSY, HSQC) to assign degradant structures .
  • Case Example : Methoxy group oxidation to carbonyl forms a quinone-like byproduct, detectable at ~170 ppm in 13C NMR .

Methodological Tables

Table 1 : Comparative Reactivity of Piperidin-4-amine Derivatives

DerivativeReactivity with ElectrophilesStability in Aqueous MediaKey Citations
4-(4-Methoxybenzyl)Moderate (SN2 favored)pH-sensitive (t1/2 > 24h at pH 7)
3-NitrobenzylHigh (via resonance stabilization)Prone to nitro reduction
TrifluoromethylLow (steric hindrance)Hydrolytically stable

Table 2 : Optimized Conditions for Salt Formation

ParameterOptimal RangeDeviation Impact
HCl Equivalents2.0–2.2 eqExcess HCl reduces crystallinity
SolventEtOH/H2O (4:1)Polar aprotic solvents delay precipitation
Temperature0–5°CHigher temps increase impurity incorporation

Critical Analysis of Contradictory Evidence

  • Synthetic Yields : Reports of 87–98% yields for Mannich reactions vs. 70–85% for alkylation highlight the need for step-specific optimization.
  • Biological Targets : While some studies emphasize SSAO inhibition , others note off-target kinase interactions . Use isoform-specific inhibitors in control experiments to clarify mechanisms.

Citations

  • : Piperidinyl amine synthesis and derivatization (Xiaoqiang Qiao et al.).
  • : Safety and stability of dihydrochloride salts (Kishida Chemical).
  • : Structural analogs and purity assessment (BLD Pharm).
  • : Catalytic methods for benzyl group synthesis (AuPd nanoalloy study).

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